molecular formula C13H19NOS B14383032 S-(6-Aminohexyl) benzenecarbothioate CAS No. 88313-89-7

S-(6-Aminohexyl) benzenecarbothioate

Cat. No.: B14383032
CAS No.: 88313-89-7
M. Wt: 237.36 g/mol
InChI Key: CDWFMCKZOREJFV-UHFFFAOYSA-N
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Description

S-(6-Aminohexyl) benzenecarbothioate is a chemical compound with the molecular formula C13H20N2S It is known for its unique structure, which includes a benzene ring attached to a carbothioate group and a 6-aminohexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(6-Aminohexyl) benzenecarbothioate typically involves the reaction of 6-aminohexylamine with benzenecarbothioic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-(6-Aminohexyl) benzenecarbothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

S-(6-Aminohexyl) benzenecarbothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(6-Aminohexyl) benzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The 6-aminohexyl chain allows for interactions with biological membranes, potentially altering membrane properties and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • S-(6-Aminohexyl) benzenecarbothioate
  • Bis(6-aminohexyl)amine
  • N-(6-Aminohexyl)-1,6-hexanediamine

Uniqueness

This compound is unique due to its specific combination of a benzene ring, carbothioate group, and 6-aminohexyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

88313-89-7

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

S-(6-aminohexyl) benzenecarbothioate

InChI

InChI=1S/C13H19NOS/c14-10-6-1-2-7-11-16-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2

InChI Key

CDWFMCKZOREJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCCCCCN

Origin of Product

United States

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